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In the landscape of medicinal chemistry, the seven-membered 1,4-oxazepane ring represents a

compelling, albeit underexplored, heterocyclic scaffold.[1][2][3] As a higher homolog of the

ubiquitous morpholine ring, 1,4-oxazepane offers a unique combination of desirable

physicochemical properties, including improved aqueous solubility and a greater three-

dimensional (3D) diversity.[4] Its increased conformational flexibility allows for a broader

exploration of chemical space and can be highly advantageous for binding to complex protein

targets.[4]

While morpholine is a well-validated and frequently used heterocycle in numerous approved

drugs, the 1,4-oxazepane scaffold provides fresh opportunities for creating novel chemical

entities with potentially superior pharmacological profiles.[4][5] Derivatives have already shown

significant promise as ligands for a range of biological targets, particularly within the central

nervous system (CNS).[1]

This technical guide, designed for researchers, scientists, and drug development professionals,

provides a comprehensive overview of the established and emerging biological targets of 1,4-

oxazepane derivatives. It synthesizes technical data with field-proven insights, detailing the

causality behind experimental findings and providing robust, self-validating protocols to

empower further discovery.
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Part 1: Established CNS Targets of 1,4-Oxazepane
Derivatives
The most extensively studied applications for 1,4-oxazepane derivatives are centered on

neurological and psychiatric disorders, where they have been shown to selectively interact with

key receptors and enzymes.

Dopamine D₄ Receptor Ligands
The dopamine D₄ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the

limbic system of the brain. Its involvement in cognitive processes and emotional regulation has

made it a key target for the development of antipsychotic drugs, particularly for schizophrenia.

[6][7] Selective D₄ ligands are sought after as they may offer therapeutic efficacy without the

extrapyramidal side effects associated with broader-spectrum antipsychotics.[6][7]

A series of 2,4-disubstituted 1,4-oxazepanes have been identified as potent and selective D₄

receptor ligands.[6] Structure-activity relationship (SAR) studies reveal that the affinity is highly

sensitive to substitutions on both the oxazepane ring and its appended functionalities.[8]

Key SAR Insights:

Ring Substitution: A small alkyl group, such as methyl, at the 2-position of the oxazepane

ring (Compound 1b) enhances binding affinity compared to the unsubstituted analog

(Compound 1a). However, increasing the steric bulk to an ethyl group (Compound 1c)

diminishes affinity.[8]

N-Substituent: The nature of the substituent on the nitrogen atom is critical. An N-benzyl

group is crucial, with a 4-chloro substituent (Compound 1a) proving generally favorable for

high affinity.[6][8]

Data Presentation: Table 1. SAR of 1,4-Oxazepane Derivatives as Dopamine D₄ Receptor

Ligands
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Compound ID R¹ (Position 2) R² (Position 4)
Kᵢ (nM) for D₄
Receptor

1a H 4-chlorobenzyl 15

1b Methyl 4-chlorobenzyl 8

1c Ethyl 4-chlorobenzyl 25

1d H 4-fluorobenzyl 22

1e H 3,4-dichlorobenzyl 12

Data sourced from

BenchChem.[8]

Mandatory Visualization:
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Caption: Antagonistic action of a 1,4-oxazepane derivative on the D₄ receptor pathway.

Experimental Protocols: Protocol 1. Dopamine D₄ Receptor Binding Assay[8]

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine

D₄ receptor.

Materials:
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HEK293 cells stably expressing the human dopamine D₄ receptor.

[³H]Spiperone (radioligand).

Haloperidol (reference compound).

Test compounds (1,4-oxazepane derivatives).

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂,

pH 7.4).

Scintillation fluid and vials.

Glass fiber filters.

Methodology:

Membrane Preparation: Homogenize the HEK293 cells in ice-cold buffer and centrifuge to

pellet the cell membranes. Resuspend the pellet in fresh binding buffer.

Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]Spiperone at a

concentration near its K₋d, and varying concentrations of the test compound or reference

compound. For total binding, add buffer instead of a competitor. For non-specific binding,

add a high concentration of unlabeled haloperidol.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90

minutes) to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of

specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-

Prusoff equation.
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Serotonin 5-HT₁A Receptor Agonists
The serotonin 5-HT₁A receptor is another crucial GPCR target implicated in the

pathophysiology of anxiety and depression. Agonists at this receptor are known to have

anxiolytic and antidepressant effects. Fused-ring systems incorporating the 1,4-oxazepane

moiety, specifically 1,4-benzoxazepine derivatives, have been investigated as selective 5-HT₁A

receptor agonists.[8]

Key SAR Insights:

Benzene Ring Substitution: The introduction of a chloro group at the 7-position of the

benzoxazepine ring (Compound 2b) significantly enhances affinity for the 5-HT₁A receptor

compared to the unsubstituted analog (Compound 2a).[8]

Heteroatom Importance: Replacing the oxygen atom in the oxazepine ring with a sulfur atom

(Compound 2d) leads to a substantial reduction in binding affinity, highlighting the

importance of the oxygen for receptor interaction.[8]

Data Presentation: Table 2. SAR of 1,4-Benzoxazepine Derivatives as 5-HT₁A Receptor

Agonists

Compound ID R (Position 7) X (Position 1)
Kᵢ (nM) for 5-HT₁A
Receptor

2a H O 35

2b Cl O 12

2c OCH₃ O 45

2d Cl S 250

Data sourced from

BenchChem.[8]

Mandatory Visualization:
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Caption: A generalized workflow for identifying the biological target of a hit compound.
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Conclusion and Future Directions
The 1,4-oxazepane scaffold is a privileged structure with demonstrated activity against a range

of high-value biological targets. I[9]ts primary utility has been established in the CNS space,

with potent derivatives targeting dopamine D₄, serotonin 5-HT₁A, and nNOS systems.

H[8]owever, emerging research into novel targets like histone acetyltransferases highlights a

much broader potential.

[5]The inherent conformational flexibility and rich 3D geometry of the seven-membered ring are

key advantages that medicinal chemists can exploit. F[4]uture efforts should focus on:

Expanding Therapeutic Areas: Systematically screening 1,4-oxazepane libraries against

diverse target classes, including kinases, proteases, and metabolic enzymes.

Developing Novel Synthesis Routes: Creating efficient and scalable synthetic methods will

enable the production of more diverse and complex derivatives for screening libraries. 3[3]

[10]. Structure-Based Design: Leveraging computational modeling and biophysical data to

rationally design next-generation derivatives with enhanced potency and selectivity for both

established and novel targets.

By continuing to explore the chemical space around this versatile scaffold, the scientific

community can unlock new therapeutic interventions for a wide array of human diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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